Oxacyclotetradecane

説明

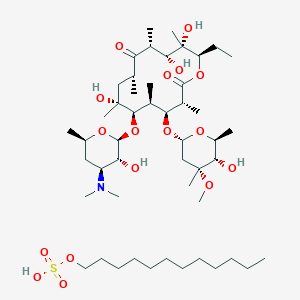

Oxacyclotetradecane is a 14-membered macrocyclic lactone ring containing one oxygen atom as the heteroatom. It serves as the core structure of macrolide antibiotics such as erythromycin, a widely used antimicrobial agent. The IUPAC name for the erythromycin-derived this compound structure is 3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (C₃₇H₆₇NO₁₃, MW: 733.9 g/mol) . This macrocycle features multiple methyl groups and ketone functionalities, critical for its biological activity. Erythromycin's pharmacological efficacy is attributed to its ability to bind bacterial ribosomes, inhibiting protein synthesis. However, its acid lability necessitates prodrug formulations (e.g., erythromycin ethylsuccinate) for oral administration .

特性

CAS番号 |

24380-26-5 |

|---|---|

分子式 |

C49H93NO17S |

分子量 |

1000.3 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChIキー |

SKDGGFHGLZBNBC-YZPBMOCRSA-N |

異性体SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclotetradecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, this compound can be produced through a similar cyclization process but optimized for large-scale production. This involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

化学反応の分析

Types of Reactions

Oxacyclotetradecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.

Reduction: Reduction reactions can convert this compound into simpler ethers or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used, often requiring anhydrous conditions.

Substitution: Nucleophiles like sodium alkoxides or thiolates are used in substitution reactions, usually in polar aprotic solvents.

Major Products Formed

Oxidation: Produces oxides or peroxides.

Reduction: Yields simpler ethers or alcohols.

Substitution: Results in functionalized derivatives of this compound.

科学的研究の応用

Oxacyclotetradecane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: Studied for its potential as a drug delivery vehicle because of its ability to encapsulate various molecules.

Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

作用機序

The mechanism by which oxacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The molecular targets include metal ions and other small molecules that can be encapsulated within the ring structure. The pathways involved often include coordination chemistry and host-guest interactions.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and functional distinctions between oxacyclotetradecane (in erythromycin) and related macrocyclic compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons:

Ring Size and Heteroatoms :

- Erythromycin, oleandomycin, and clarithromycin share a 14-membered this compound core. In contrast, 1-oxa-6-azacyclopentadecan-15-one is a 15-membered ring with both oxygen and nitrogen, enabling distinct coordination chemistry .

- Oleandomycin incorporates sulfur (thiohydrin group), altering its reactivity and antimicrobial spectrum .

Substituent Modifications: Clarithromycin: The 6-O-methyl group enhances acid stability, allowing oral administration without prodrug formulation . Roxithromycin: The oxime side chain extends half-life and tissue penetration, enabling once-daily dosing . Erythronolide Derivatives: These aglycone structures lack sugar moieties, serving as intermediates in macrolide biosynthesis .

Pharmacological Properties :

- Erythromycin’s acid lability limits its use, whereas clarithromycin and roxithromycin exhibit improved pharmacokinetics due to structural modifications .

- Oleandomycin’s sulfur substitution reduces its clinical utility compared to erythromycin due to toxicity and narrower activity .

Applications :

- This compound-based macrolides are primarily antibiotics. In contrast, 1-oxa-6-azacyclopentadecan-15-one finds use in catalysis and synthetic chemistry .

Research Findings:

- Erythromycin Derivatives: Prodrugs like erythromycin ethylsuccinate (C₄₃H₇₅NO₁₆, MW: 862.0) mitigate acid sensitivity, enhancing bioavailability .

- Synthetic Analogs: Modifications such as 14R-hydroxylation (C₃₈H₆₉NO₁₄, MW: 747.9) in clarithromycin derivatives improve binding to bacterial targets .

- Structural Diversity : The addition of nitrogen in azacycles (e.g., 1-oxa-6-azacyclopentadecan-15-one) expands applications beyond medicine to industrial catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。